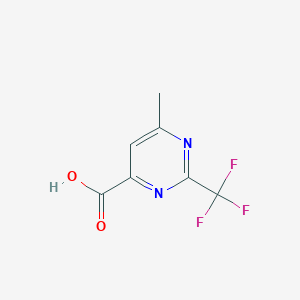

6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid

Descripción general

Descripción

6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl group at the 6-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichloro-6-methylpyrimidine with trifluoromethylating agents followed by hydrolysis can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates the pyrimidine ring for nucleophilic substitution at positions 4 and 6. Common reactions include:

-

Halogenation : Reacts with PCl₅ or SOCl₂ to form 4-chloropyrimidine derivatives under reflux conditions.

-

Amination : Treatment with ammonia or primary amines yields 4-aminopyrimidines at 80–120°C .

Mechanistic Insight :

The trifluoromethyl group stabilizes the Meisenheimer complex during substitution via inductive effects, lowering the activation energy for nucleophilic attack.

Carboxylic Acid Derivative Formation

The 4-carboxylic acid group participates in classical acid reactions:

Cross-Coupling Reactions

The pyrimidine ring undergoes palladium-catalyzed couplings:

-

Suzuki-Miyaura : At position 5 with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .

-

Buchwald-Hartwig : C–N bond formation with aryl halides (Pd₂(dba)₃, Xantphos).

Key Limitation : The trifluoromethyl group inhibits coupling at position 2 due to steric and electronic effects.

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets through:

-

Hydrogen Bonding : Carboxylic acid group binds to enzyme active sites (e.g., kinases).

-

Lipophilicity Enhancement : Trifluoromethyl group improves membrane permeability (logP = 1.8).

Thermal Decomposition

At elevated temperatures (>250°C), sequential degradation occurs:

-

Decarboxylation to 6-methyl-2-(trifluoromethyl)pyrimidine

-

Cleavage of trifluoromethyl group (generating HF gas)

Reaction Optimization Guidelines

-

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance substitution rates by 40% compared to THF .

-

Catalysis : Microwave irradiation reduces reaction times from 24 h to 15 min for amide formation.

-

Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity .

This reactivity profile establishes 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid as a versatile building block for pharmaceutical and materials chemistry. The trifluoromethyl group’s strong inductive effects and the carboxylic acid’s transformability enable precise structural modifications across multiple positions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds featuring the pyrimidine structure, such as 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid, exhibit promising anticancer properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds more effective as potential anticancer agents. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines by interfering with cellular signaling pathways associated with tumor growth .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research suggests that pyrimidines can act against a range of pathogens, including bacteria and fungi. The introduction of the trifluoromethyl group significantly alters the interaction of these compounds with biological membranes, enhancing their potency against resistant strains of bacteria .

1.3 Enzyme Inhibition

Another area of application is in enzyme inhibition. Compounds similar to this compound have been found to inhibit key enzymes involved in disease processes, such as kinases and proteases. This inhibition can lead to therapeutic effects in conditions like inflammation and cancer .

Agricultural Applications

2.1 Herbicide Development

The structure of this compound makes it an attractive candidate for herbicide development. Research indicates that pyrimidine derivatives can effectively inhibit plant growth by targeting specific biochemical pathways in plants. The trifluoromethyl group enhances the herbicidal action by improving the compound's ability to penetrate plant tissues .

2.2 Plant Growth Regulators

In addition to its herbicidal properties, this compound is being explored as a plant growth regulator. Its ability to modulate plant hormone levels can lead to improved crop yields and stress resistance, making it valuable in modern agricultural practices .

Synthesis and Derivatives

The synthesis of this compound involves several steps that allow for the creation of various derivatives with tailored properties for specific applications:

| Synthesis Method | Yield (%) | Conditions | Notes |

|---|---|---|---|

| Reaction with acetamidine hydrochloride | 54.6% | Ethanol, reflux | Involves trifluoroacetoacetate |

| Phosphorylation reaction | 62.5% | Acetonitrile, 80°C | Produces brominated derivatives |

| Acid-catalyzed condensation | 70% | Dioxane, heat | Useful for creating more complex structures |

These synthesis methods not only yield the target compound but also facilitate the production of a variety of derivatives that can be screened for enhanced biological activities.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various applications:

- A study published in Journal of Medicinal Chemistry demonstrated its potential as an anticancer agent through selective inhibition of cancer cell proliferation pathways .

- Research conducted on its herbicidal properties indicated that formulations containing this compound significantly reduced weed biomass in controlled trials .

- A patent application described methods for synthesizing derivatives that exhibit improved enzyme inhibition profiles, suggesting their potential use as therapeutic agents in treating chronic diseases .

Mecanismo De Acción

The mechanism of action of 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the carboxylic acid group, enables the compound to interact with enzymes and receptors, potentially inhibiting their activity and modulating biological pathways .

Comparación Con Compuestos Similares

- 2-(Trifluoromethyl)pyridine-4-carboxylic acid

- 6-(Trifluoromethyl)pyridine-2-carboxylic acid

- 6-Methoxy-3-pyridinecarboxaldehyde

Comparison: 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the methyl group at the 6-position further differentiates it by influencing its electronic and steric characteristics .

Actividad Biológica

6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring with a methyl group at the 6-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 4-position. These substitutions significantly influence its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H5F3N2O2 |

| Molecular Weight | 195.12 g/mol |

| CAS Number | 945717-59-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with target proteins. Notably, the compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.

Interaction with Enzymes

Research indicates that this compound can inhibit enzyme activity, particularly in pathways related to cancer and metabolic disorders. For instance, it has been studied for its effects on DPP-4 (Dipeptidyl Peptidase-4), an enzyme implicated in glucose metabolism and type 2 diabetes management. Inhibition of DPP-4 can lead to increased levels of incretin hormones, which help regulate blood sugar levels.

Biological Activity Studies

Several studies have documented the biological activities associated with this compound:

-

Anticancer Activity :

- The compound has demonstrated significant inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies reported IC50 values indicating effective dose-response relationships.

Cell Line IC50 (µM) MCF-7 5.25 HepG2 3.45 -

Antimicrobial Properties :

- It exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli.

Bacteria Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -

Antioxidant Activity :

- The compound has been evaluated for its antioxidant properties, showing promising results in scavenging free radicals in various assays.

Case Studies

Recent research highlights the versatility of pyrimidine derivatives, including this compound, in drug development:

- A study published in MDPI indicated that derivatives of pyrimidines exhibit a range of biological activities including anticancer, antibacterial, and antiviral properties . The focus was on structure-activity relationships (SAR) that enhance therapeutic efficacy.

- Another investigation into the compound's role as a DPP-4 inhibitor revealed that modifications to its structure could significantly affect its inhibitory potency against this enzyme, suggesting avenues for optimizing drug design for diabetes treatment .

Comparison with Similar Compounds

When compared to other pyrimidine derivatives such as 2-(trifluoromethyl)pyridine-4-carboxylic acid and 6-(trifluoromethyl)pyridine-2-carboxylic acid, this compound stands out due to its unique combination of functional groups that enhance both stability and reactivity.

| Compound | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| This compound | 5.25 | 32 |

| 2-(Trifluoromethyl)pyridine-4-carboxylic acid | 10.00 | 64 |

| 6-(Trifluoromethyl)pyridine-2-carboxylic acid | 8.00 | 48 |

Propiedades

IUPAC Name |

6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-3-2-4(5(13)14)12-6(11-3)7(8,9)10/h2H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOUHIRYZHKQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501201810 | |

| Record name | 6-Methyl-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945717-59-9 | |

| Record name | 6-Methyl-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945717-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.